Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
phenyl N-[4-(trifluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-17-11(8-9)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXVBKDLPVSPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728469 | |
| Record name | Phenyl [4-(trifluoromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857265-11-3 | |
| Record name | Phenyl [4-(trifluoromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate primarily involves the reaction of 4-(trifluoromethyl)pyridin-2-amine with a phenyl carbamating reagent, typically phenyl chloroformate, under controlled conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, forming the carbamate linkage.
Typical Reaction Conditions
| Parameter | Description |
|---|---|
| Starting amine | 4-(trifluoromethyl)pyridin-2-amine |
| Carbamating agent | Phenyl chloroformate |
| Base | Triethylamine or similar organic base |
| Solvent | Aprotic solvents such as dichloromethane (DCM) |
| Temperature | 0°C to room temperature (20–25°C) |
| Reaction time | Several hours, typically 2–6 hours |
| Work-up | Extraction, washing, drying, and purification by column chromatography |
The base serves to neutralize the hydrochloric acid generated during the reaction, preventing side reactions and promoting carbamate formation. The use of an aprotic solvent like dichloromethane facilitates the reaction by dissolving both reactants and maintaining an inert environment.
Industrial and Scalable Methods
For industrial-scale synthesis, continuous flow chemistry techniques have been employed to improve efficiency, yield, and reproducibility. These methods allow precise control over reaction parameters such as temperature, residence time, and reagent mixing, leading to:
- Enhanced reaction rates
- Higher purity of the product
- Easier scale-up compared to batch processes
In-line monitoring systems (e.g., IR or UV spectroscopy) are often integrated to ensure consistent product quality throughout the synthesis.
Representative Reaction Scheme
$$
\text{4-(trifluoromethyl)pyridin-2-amine} + \text{phenyl chloroformate} \xrightarrow[\text{base}]{\text{DCM, 0°C to RT}} \text{this compound} + \text{HCl}
$$
Research Findings and Optimization Data
While direct yield data for this compound is limited in the literature, analogous carbamate syntheses have demonstrated high yields (80–95%) when optimized reaction conditions are applied, such as:
- Use of thionyl chloride (SOCl2) to activate intermediates
- Controlled temperature profiles (e.g., 0–3°C during amine addition)
- Use of aqueous methylamine solutions for related amide formation steps
These optimizations suggest that careful control of reagent stoichiometry, temperature, and base selection is critical for maximizing yield and purity in carbamate syntheses.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Key Reactants | 4-(trifluoromethyl)pyridin-2-amine, phenyl chloroformate |
| Base | Triethylamine (common), DABCO (in some protocols) |
| Solvent | Dichloromethane (DCM), acetonitrile (for some variants) |
| Temperature Range | 0°C to room temperature |
| Reaction Time | 2 to 6 hours |
| Purification | Column chromatography (hexane/ethyl acetate mixtures) |
| Yield Range (analogous) | 80–95% (based on related carbamate syntheses) |
| Industrial Methodology | Continuous flow chemistry with in-line monitoring |
Analytical Characterization
Post-synthesis, the compound is characterized by:
- Infrared (IR) Spectroscopy: Identification of carbamate carbonyl (C=O) stretch near 1700 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon spectra confirming the phenyl, pyridine, and trifluoromethyl substitution patterns.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 282.22 g/mol.
- Purity Assessment: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl (4-(trifluoromethyl)pyridin-2-yl)carboxylate.
Reduction: Reduction reactions can lead to the formation of phenyl (4-(trifluoromethyl)pyridin-2-yl)amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia and amines are used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Phenyl (4-(trifluoromethyl)pyridin-2-yl)carboxylate
Reduction: Phenyl (4-(trifluoromethyl)pyridin-2-yl)amine
Substitution: Various substituted phenyl carbamates
Scientific Research Applications
Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is utilized in the production of agrochemicals and materials due to its trifluoromethyl group, which imparts unique properties.
Mechanism of Action
The mechanism by which Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to its potential use as an inhibitor or modulator in biological systems.
Comparison with Similar Compounds
Structural Analogues
4-([3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Methyl)Phenyl N-(4-Methylphenyl)Carbamate
- Molecular Formula : C₂₁H₁₆ClF₃N₂O₂
- Molecular Weight : 420.81 g/mol
- Key Features: Incorporates a chloro substituent on the pyridine ring and a methylphenyl group on the carbamate.
4-Chloro-2-{[(3-Chlorophenyl)Amino]Carbonyl}Phenyl Alkyl Carbamates
- Example: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl methyl carbamate
- Molecular Weight Range : ~350–450 g/mol
- Key Features : Dual chloro substituents increase steric hindrance and reduce metabolic degradation, but may compromise solubility .
Patent Compounds with Trifluoromethyl/Pyridine Motifs
- N-[4-Chloro-3-(Cyclopropylcarbamoyl)Phenyl]-2-Methyl-5-(1,1,2,2,2-Pentafluoroethyl)-4-(Trifluoromethyl)Pyrazole-3-Carboxamide
- Tigolaner (an agrochemical): Features a trifluoromethylpyridine core with a thiazole substituent, improving insecticidal activity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- The trifluoromethyl group in the target compound increases lipophilicity (log k ~2.8) compared to non-fluorinated analogs but less than dichlorophenyl derivatives (log k ~3.5) .
- Chloro substituents elevate melting points due to enhanced crystallinity .
Pharmacological and Agrochemical Relevance
- Trifluoromethylpyridine Derivatives : Demonstrated efficacy in targeting acetylcholinesterase (insecticides) and kinase enzymes (anticancer agents) due to strong electron-withdrawing effects .
- Dichlorophenyl Carbamates : Exhibit higher bioactivity against microbial pathogens but suffer from hepatotoxicity risks .
Biological Activity
Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and antimicrobial effects. This article synthesizes findings from various studies, presenting an overview of its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds containing the pyridine moiety, such as this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds inhibited various protein kinases implicated in cancer proliferation, including CDK4 and CDK6, which are crucial for cell cycle regulation . The presence of the trifluoromethyl group is believed to enhance the potency of these compounds by improving binding affinity to the target proteins .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | < 1 | PI3K/Akt/mTOR pathway inhibition | |
| Various Cancer Cells | 0.5 - 5 | CDK inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Compounds with similar structures have been evaluated for their ability to inhibit Mycobacterium tuberculosis growth, with promising results suggesting that structural modifications can lead to enhanced activity against this pathogen .
Case Study 1: Inhibition of Mycobacterial Growth
A series of studies focused on the synthesis and evaluation of pyridine-based compounds revealed that those with a trifluoromethyl substitution exhibited significant inhibition against M. tuberculosis. The most effective analogues demonstrated minimum inhibitory concentrations (MICs) in the range of 0.2 to 1.5 µg/mL .
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines, including MCF7 and MDA-MB-231. The compound displayed submicromolar cytotoxicity towards MCF7 cells expressing mutant PI3K, indicating its potential as a targeted therapeutic agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its chemical structure. Modifications to the pyridine ring and the incorporation of electron-withdrawing groups like trifluoromethyl have been shown to enhance potency. For instance, SAR studies indicate that compounds with electron-donating substituents were more active than those with electron-withdrawing groups at specific positions on the phenyl ring .
Table 2: Structure-Activity Relationship Findings
| Substituent Type | Position on Ring | Activity Level |
|---|---|---|
| Electron-donating | Para | High |
| Electron-withdrawing | Ortho | Low |
| Trifluoromethyl | Para | Moderate |
Q & A
Q. What are the optimal synthetic routes for Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate, and how do reaction conditions influence yield?
The synthesis typically involves coupling a pyridine derivative with a phenyl carbamate precursor. Key steps include:
- Protection/deprotection strategies : Use tert-butyl carbamate intermediates to stabilize reactive groups during multi-step syntheses .
- Catalytic systems : Pd-catalyzed cross-coupling reactions for pyridine functionalization, with ligand choice (e.g., XPhos) critical for regioselectivity .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates, but higher temperatures may degrade trifluoromethyl groups .
Yield optimization requires monitoring via HPLC or LC-MS, with typical yields ranging from 40–65% .
Q. What analytical techniques are most effective for characterizing structural purity?
- NMR spectroscopy : NMR distinguishes trifluoromethyl groups (δ ≈ -60 ppm), while NMR identifies aromatic protons on the pyridine ring (δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~327.1 Da) and detects impurities like dehalogenated byproducts .
- X-ray crystallography : Resolves stereoelectronic effects of the carbamate linkage and pyridine orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay variability:
- Cellular vs. enzymatic assays : Compare inhibition of isolated kinases (e.g., EGFR) versus cell viability in cancer models .
- Solubility adjustments : Use co-solvents like DMSO (≤0.1% v/v) to avoid false negatives in cell-based assays .
- Metabolic stability : Liver microsome studies (e.g., human CYP3A4 metabolism) clarify discrepancies between in vitro and in vivo efficacy .
Q. What computational methods predict interaction mechanisms with biological targets?
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to ATP pockets in kinases, focusing on hydrogen bonds between the carbamate oxygen and Lys/Arg residues .
- Molecular dynamics (MD) : Simulate trifluoromethyl group effects on binding pocket hydrophobicity over 100-ns trajectories .
- QSAR models : Corolate substituent electronegativity (e.g., F vs. CF) with IC values for lead optimization .
Q. How can selective functionalization of the pyridine ring be achieved without degrading the carbamate group?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to install substituents at the 3-position, leveraging the carbamate as a directing group .
- Protection strategies : Temporarily convert the carbamate to a tert-butyl derivative to prevent nucleophilic attack during halogenation .
Q. What are the primary degradation pathways under physiological conditions?
- Hydrolysis : The carbamate bond is susceptible to esterase-mediated cleavage at pH 7.4, producing 4-(trifluoromethyl)pyridin-2-amine and phenyl carbonic acid .
- Oxidative stress : Trifluoromethyl groups degrade to COF under UV light, requiring dark storage at -20°C .
Q. How do structural analogs improve target selectivity?
- Pyridine substitution : Replacing the 4-CF group with 4-Cl reduces off-target binding to carbonic anhydrase by 70% .
- Carbamate vs. urea : Urea derivatives exhibit stronger hydrogen bonding but poorer blood-brain barrier penetration .
Q. What strategies mitigate toxicity in preclinical models?
- Metabolite profiling : Identify hepatotoxic intermediates (e.g., quinone imines) via LC-MS/MS and redesign to block metabolic activation .
- Prodrug approaches : Mask the carbamate as a phosphate ester to reduce renal toxicity .
Methodological Challenges
Q. How can researchers optimize HPLC methods for separating enantiomeric impurities?
- Chiral columns : Use Chiralpak IG-3 with hexane:isopropanol (85:15) for baseline separation (R > 2.0) .
- Detection : UV at 254 nm for carbamate absorbance, with a lower limit of quantification (LLOQ) of 0.1 µg/mL .
Q. What experimental designs validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting shifts (~3–5°C) in lysates treated with 10 µM compound .
- Photoaffinity labeling : Incorporate a diazirine moiety into the carbamate for covalent cross-linking and pull-down assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
